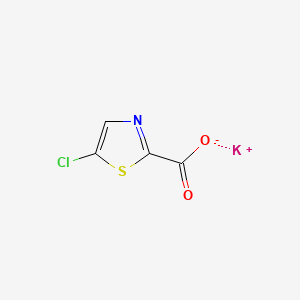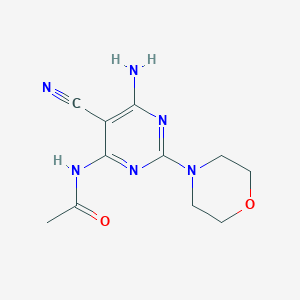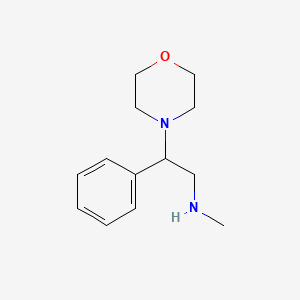
2-Iodo-3-methylsulfonylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3-methylsulfonylpyridine: is a chemical compound with the molecular formula C6H6INO2S . It is a derivative of pyridine, where the iodine atom is attached to the second carbon and the methylsulfonyl group is attached to the third carbon of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methylsulfonylpyridine typically involves the iodination of 3-methylsulfonylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-3-methylsulfonylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-3-methylsulfonylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Iodo-3-methylsulfonylpyridine involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyl group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
2-Iodopyridine: Similar structure but lacks the methylsulfonyl group.
3-Iodopyridine: Iodine atom attached to the third carbon instead of the second.
2-Iodo-4-methylsulfonylpyridine: Methylsulfonyl group attached to the fourth carbon instead of the third.
Uniqueness: 2-Iodo-3-methylsulfonylpyridine is unique due to the specific positioning of the iodine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6INO2S |
|---|---|
Peso molecular |
283.09 g/mol |
Nombre IUPAC |
2-iodo-3-methylsulfonylpyridine |
InChI |
InChI=1S/C6H6INO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 |
Clave InChI |
UVLAOSCEOIEQDB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)


![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)








